4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17810644
InChI: InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10)
SMILES:
Molecular Formula: C7H12BrN3O
Molecular Weight: 234.09 g/mol

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol

CAS No.:

Cat. No.: VC17810644

Molecular Formula: C7H12BrN3O

Molecular Weight: 234.09 g/mol

* For research use only. Not for human or veterinary use.

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol -

Specification

Molecular Formula C7H12BrN3O
Molecular Weight 234.09 g/mol
IUPAC Name 4-(3-amino-4-bromopyrazol-1-yl)butan-2-ol
Standard InChI InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10)
Standard InChI Key HCJRCRFXOOCRRU-UHFFFAOYSA-N
Canonical SMILES CC(CCN1C=C(C(=N1)N)Br)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises a pyrazole ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a bromine atom. A butan-2-ol chain is attached to the pyrazole’s nitrogen at the 1-position, introducing a hydroxyl group (-OH) at the second carbon of the butyl chain . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₄BrN₃O
Molecular Weight248.12 g/mol
IUPAC Name4-(3-amino-4-bromopyrazol-1-yl)-2-methylbutan-2-ol
Canonical SMILESCC(C)(CCN1C=C(C(=N1)N)Br)O
InChI KeyYHFRHMLJIGIMEG-UHFFFAOYSA-N

The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups on the pyrazole ring creates a polarized electronic environment, enhancing its reactivity in substitution reactions .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves alkylation of 3-amino-4-bromo-1H-pyrazole with a butan-2-ol-derived electrophile. A common approach utilizes epoxide ring-opening or Mitsunobu reactions to attach the alcohol moiety .

Example Pathway

  • Preparation of 3-Amino-4-bromo-1H-pyrazole:
    Synthesized via bromination of 3-aminopyrazole using N-bromosuccinimide (NBS) in acetic acid .

  • Alkylation with 2-Methyloxirane:
    Reaction of 3-amino-4-bromo-1H-pyrazole with 2-methyloxirane under basic conditions (e.g., K₂CO₃) yields the target compound.

Optimization Challenges

  • Regioselectivity: Competing alkylation at the pyrazole’s N-1 vs. N-2 positions requires careful control of reaction conditions.

  • Purity: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product.

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point134–137°C (precursor)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
LogPEstimated 1.21 (similar analog)

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing HBr gas.

  • Hydrolytic Sensitivity: The bromo group is susceptible to nucleophilic displacement by water in acidic or basic conditions, necessitating anhydrous storage .

Biological Activity and Applications

Industrial Applications

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and NSAID candidates.

  • Material Science: Functionalized pyrazoles serve as ligands in catalytic systems.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity
3-Amino-4-bromo-1H-pyrazoleC₃H₄BrN₃Lacks butan-2-ol chainEnzyme inhibition
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-olC₈H₁₅N₃OMethyl substituent instead of BrAnti-inflammatory
2-Amino-4-(4-bromopyrazol-1-yl)-2-phenylbutan-1-olC₁₃H₁₆BrN₃OPhenyl group at C-2Receptor modulation

The bromine atom in 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions unfeasible with non-halogenated analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like COX-2 or bacterial topoisomerases.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.

  • Therapeutic Exploration: Evaluate anticancer and antimicrobial efficacy in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator